6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of a similar compound, “(Difluoromethoxy)acetic acid”, has been reported. It has a molecular formula of C3H4F2O3 and a molecular weight of 126.059 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(Difluoromethoxy)acetic acid”, have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 197.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C .Scientific Research Applications
Application 1: Pulmonary Fibrosis Treatment
Results : The treatment with this compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen I, and increased the expression of E-cadherin. It also significantly reduced Smad2/3 phosphorylation levels, improving lung function, reducing lung inflammation and fibrosis, and reducing collagen deposition .
Application 2: Insecticidal Activity
Results : The new compounds displayed promising insecticidal activity, suggesting that the difluoromethoxy group’s properties such as high electronegativity, excellent lipophilicity, and thermal/chemical stability contribute to the enhanced activity .
Application 3: Late-stage Difluoromethylation
Results : These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry, particularly in the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Application 4: Boronic Acid Derivatives Synthesis
Results : The resulting boronic acid derivatives exhibit high reactivity and have been used to create complex molecules for pharmaceuticals and agrochemicals .
Application 5: Hydrogen Bond Donor Studies
Results : Studies have shown that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues, which is significant for drug design and development .
Application 6: Vapor-phase Reactions in Agrochemicals
Results : While specific data on the outcomes of these vapor-phase reactions are not detailed in the available resources, the expectation is that novel applications and improved synthesis methods for agrochemicals will be discovered .
Application 7: Anti-Fibrotic Therapeutics
Results : The treatment showed promising results, including the inhibition of proteins associated with fibrosis and a reduction in Smad2/3 phosphorylation levels, leading to improved lung function and reduced fibrosis .
Application 8: Hydrogen-Bond Donor in Drug Design
Results : The findings indicate that compounds with a CF2H group are better hydrogen-bond donors than their methylated analogues, which can be leveraged in the design of more effective drugs .
Application 9: Late-stage Difluoromethylation in Synthesis
Results : This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry, especially in the precise site-selective installation of CF2H onto large biomolecules like proteins .
Safety And Hazards
properties
IUPAC Name |
6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-3-1-2-4(14-7(9)10)11-5(3)6(12)13/h1-2,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNXTVMVDZSZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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